An In-depth Technical Guide to Indinavir-d6: Structure, Properties, and Applications
An In-depth Technical Guide to Indinavir-d6: Structure, Properties, and Applications
This guide provides a comprehensive overview of Indinavir-d6, a deuterated analog of the HIV-1 protease inhibitor Indinavir. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, resistance pathways, and its application in experimental protocols.
Chemical Structure and Physicochemical Properties
Indinavir-d6 is a stable, isotopically labeled version of Indinavir, where six hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Indinavir in biological matrices, as it is chemically identical to the parent drug but distinguishable by its mass.[1]
Table 1: Physicochemical Properties of Indinavir-d6
| Property | Value | References |
| CAS Number | 185897-02-3 | [1][2][3][4] |
| Molecular Formula | C₃₆H₄₁D₆N₅O₄ | [1][2][3] |
| Molecular Weight | 619.83 g/mol | [2][4] |
| Synonyms | L-735,524-d6, MK-639-d6 | [3][5] |
| Appearance | Solid | [3][5] |
| Purity | >99% deuterated forms (d1-d6) | [3][5] |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [3][5] |
| Chemical Name | 2,3,5-Trideoxy-N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-5-[(2S)-2[[(1,1-dimethylethyl)amino]carbonyl]-4-(3-pyridinylmethyl-d6)-1-piperazinyl]-2-(phenylmethyl)-D-erythro-pentonamide | [2] |
Table 2: Properties of Parent Compound (Indinavir)
| Property | Value | References |
| Molecular Formula | C₃₆H₄₇N₅O₄ | [6][7] |
| Molecular Weight | 613.8 g/mol | [6] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 150–153 °C | [8] |
| Water Solubility | Very soluble | [8] |
| Inhibition Constant (Ki) | 0.358 nM (HIV-1 Protease) | [3][5] |
| Cell-based Activity (IC₉₅) | 12-100 nM | [3][5] |
Mechanism of Action
Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[9] This viral enzyme is essential for the life cycle of HIV, as it cleaves newly synthesized viral polyproteins (specifically, the Gag and Gag-Pol polyproteins) into mature, functional proteins required for assembling new, infectious virions.[6][10][11] Indinavir is designed to mimic the peptide linkage that the protease normally cleaves. It binds tightly to the active site of the enzyme, blocking its function.[10] This inhibition results in the production of immature, non-infectious viral particles, thereby halting the replication of the virus.[6][10]
Viral Resistance Pathways
The development of viral resistance to Indinavir is a significant clinical challenge. Resistance evolves through the accumulation of multiple mutations in the gene encoding the HIV-1 protease.[9] These mutations alter the structure of the enzyme's active site, reducing the binding affinity of Indinavir while still allowing the protease to process viral polyproteins, albeit sometimes with reduced efficiency.
No single mutation confers high-level resistance; instead, it is a cumulative process.[9] Key primary mutations frequently observed in resistant isolates occur at amino acid positions M46 (methionine to isoleucine or leucine) and V82 (valine to alanine, phenylalanine, or T).[9] The presence of mutations at one or both of these sites is a strong predictor of resistance.[9] Additional mutations at various other positions, including 10, 20, 24, 54, 63, 71, 84, and 90, can further contribute to the level of resistance.[12] Resistance can also be associated with mutations in the Gag polyprotein at the protease cleavage sites, which may compensate for a less efficient mutant protease.[13]
Experimental Protocols and Applications
The primary application of Indinavir-d6 is as an internal standard for the quantification of Indinavir in biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5] Its use ensures accuracy and precision by correcting for variations in sample preparation and instrument response.[1]
This protocol outlines a typical workflow for determining Indinavir concentrations for pharmacokinetic studies or therapeutic drug monitoring.
-
Sample Preparation:
-
A known amount of Indinavir-d6 (internal standard) solution is spiked into a human plasma sample.
-
Plasma proteins are precipitated by adding a solvent such as acetonitrile.[14] This step efficiently releases the drug and internal standard from plasma proteins.
-
Alternatively, solid-phase extraction (SPE) can be employed for cleaner samples, using a cartridge like the Oasis HLB.[15]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant, containing Indinavir and Indinavir-d6, is collected for analysis.
-
-
Chromatographic Separation:
-
The supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation is typically achieved on a reversed-phase C18 column.[16]
-
A mobile phase gradient is used to separate Indinavir and Indinavir-d6 from other endogenous plasma components.
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a tandem mass spectrometer.
-
The instrument is operated in positive ion, multiple reaction monitoring (MRM) mode.[14]
-
Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. A common transition for Indinavir is m/z 614 → 421.[14] For Indinavir-d6, the transition would be approximately m/z 620 → 421, reflecting the mass increase from deuterium labeling.
-
-
Quantification:
-
A calibration curve is generated using standards of known Indinavir concentrations with a fixed amount of Indinavir-d6.
-
The ratio of the peak area of Indinavir to the peak area of Indinavir-d6 is plotted against the concentration of the standards.
-
The concentration of Indinavir in the unknown plasma sample is determined by interpolating its peak area ratio onto the calibration curve.
-
References
- 1. veeprho.com [veeprho.com]
- 2. scbt.com [scbt.com]
- 3. Indinavir-d6 | CAS 185897-02-3 | Cayman Chemical | Biomol.com [biomol.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Indinavir | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indinavir [drugfuture.com]
- 8. Indinavir - Wikipedia [en.wikipedia.org]
- 9. Genetic correlates of in vivo viral resistance to indinavir, a human immunodeficiency virus type 1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Indinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug resistance during indinavir therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS-MS method for the determination of indinavir, an HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of indinavir in plasma by solid-phase extraction and column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of indinavir, a HIV-1 protease inhibitor, in human plasma using ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
